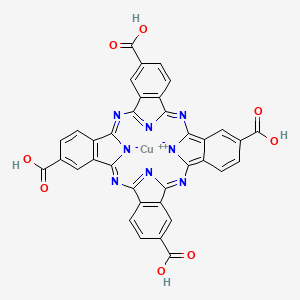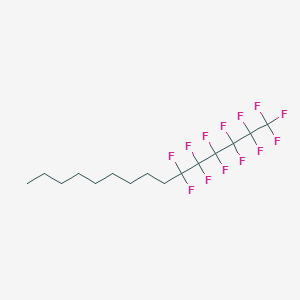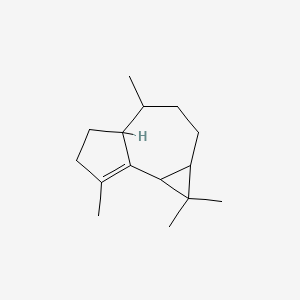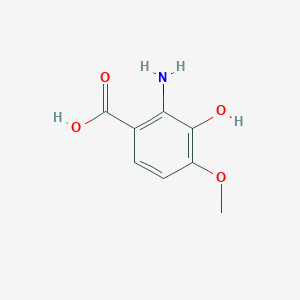
(Tetracarboxyphthalocyaninato)copper(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Tetracarboxyphthalocyaninato)copper(II) is a complex organic compound with the molecular formula C36H16CuN8O8. It belongs to the phthalocyanine family, which is known for its intense coloration and stability. This compound is particularly notable for its applications in various fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
(Tetracarboxyphthalocyaninato)copper(II) can be synthesized through a reaction involving phthalic anhydride, urea, and copper(II) chloride. The reaction typically occurs in a high-boiling solvent such as nitrobenzene or quinoline under reflux conditions. The process involves heating the mixture to around 200°C for several hours, leading to the formation of the phthalocyanine ring structure with copper at its core.
Industrial Production Methods
In industrial settings, the production of (Tetracarboxyphthalocyaninato)copper(II) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to remove any impurities.
化学反応の分析
Types of Reactions
(Tetracarboxyphthalocyaninato)copper(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: It can be reduced to lower oxidation states, affecting its electronic properties.
Substitution: The carboxyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Reactions typically occur in the presence of catalysts or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper(III) complexes, while reduction can yield copper(I) complexes.
科学的研究の応用
(Tetracarboxyphthalocyaninato)copper(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its stable structure and electronic properties.
Biology: Employed in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Medicine: Investigated for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and as a component in electronic devices such as organic solar cells and sensors.
作用機序
The mechanism by which (Tetracarboxyphthalocyaninato)copper(II) exerts its effects involves its ability to interact with light and generate reactive oxygen species. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen that can damage cancer cells. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, leading to cell death.
類似化合物との比較
Similar Compounds
- (Tetracarboxyphthalocyaninato)zinc(II)
- (Tetracarboxyphthalocyaninato)nickel(II)
- (Tetracarboxyphthalocyaninato)cobalt(II)
Uniqueness
(Tetracarboxyphthalocyaninato)copper(II) is unique due to its specific electronic configuration and stability, which make it particularly effective in applications requiring strong light absorption and chemical stability. Compared to its zinc, nickel, and cobalt counterparts, the copper complex exhibits distinct photophysical properties that enhance its performance in photodynamic therapy and electronic applications.
特性
分子式 |
C36H16CuN8O8 |
|---|---|
分子量 |
752.1 g/mol |
IUPAC名 |
copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid |
InChI |
InChI=1S/C36H18N8O8.Cu/c45-33(46)13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34(47)48)2-6-18(22)27(38-30)43-32-24-12-16(36(51)52)4-8-20(24)28(40-32)44-31-23-11-15(35(49)50)3-7-19(23)26(39-31)42-29;/h1-12H,(H6,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q;+2/p-2 |
InChIキー |
FSETZNSVSJCUDZ-UHFFFAOYSA-L |
正規SMILES |
C1=CC2=C(C=C1C(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)C(=O)O)C(=N7)N=C2[N-]3)C(=O)O)C9=C4C=CC(=C9)C(=O)O.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B12085774.png)





![1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085815.png)






![N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide;hydrochloride](/img/structure/B12085881.png)
